Lead hydroxide (Pb(OH)2)

Electrochemistry Corrosion Science Lead-Acid Battery

Lead(II) hydroxide, Pb(OH)₂ (CAS 19783-14-3), is an inorganic base and a critical intermediate in the aqueous chemistry of Pb(II), where its formation and dissolution equilibria govern lead speciation across a wide pH range. Although its existence as a simple, isolated solid has been debated, its role as a metastable phase or surface film is well-established, particularly in electrochemical systems where Pb(OH)₂ forms at distinctly lower anodic potentials than PbO.

Molecular Formula H2O2Pb
Molecular Weight 243 g/mol
CAS No. 19783-14-3
Cat. No. B018914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLead hydroxide (Pb(OH)2)
CAS19783-14-3
SynonymsH2-O2-Pb
lead hydroxide
lead hydroxide (Pb(OH)2)
Molecular FormulaH2O2Pb
Molecular Weight243 g/mol
Structural Identifiers
SMILESO.O.[Pb]
InChIInChI=1S/2H2O.Pb/h2*1H2;
InChIKeyYWCLWGMTGGFSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead Hydroxide (Pb(OH)₂) Procurement Guide: Chemical Identity and Benchmark Data for Informed Sourcing


Lead(II) hydroxide, Pb(OH)₂ (CAS 19783-14-3), is an inorganic base and a critical intermediate in the aqueous chemistry of Pb(II), where its formation and dissolution equilibria govern lead speciation across a wide pH range [1]. Although its existence as a simple, isolated solid has been debated, its role as a metastable phase or surface film is well-established, particularly in electrochemical systems where Pb(OH)₂ forms at distinctly lower anodic potentials than PbO [2]. With a solubility product (Ksp) on the order of 10⁻²⁰ [3] and a decomposition temperature of ~145 °C , Pb(OH)₂ occupies a unique niche among lead compounds, offering procurement-relevant differentiation from PbO, PbCO₃, and basic lead carbonates in precipitation, thermal processing, and electrochemical applications.

Why Pb(OH)₂ Cannot Be Interchanged with PbO or Basic Lead Carbonates Without Compromising Process Outcomes


Treating Pb(OH)₂ as a generic equivalent to PbO or basic lead carbonates invites process failure because these compounds diverge fundamentally in thermal lability, solubility, and electrochemical reactivity. Pb(OH)₂ decomposes to PbO at 145 °C , whereas basic lead carbonate (2PbCO₃·Pb(OH)₂) requires temperatures exceeding 400 °C for full decomposition [1], making the hydroxide the sole candidate for low-temperature precursor routes. In aqueous systems, Pb(OH)₂ exhibits a Ksp of 1.43 × 10⁻²⁰, compared to 7.4 × 10⁻¹⁴ for PbCO₃ [2], a difference of over six orders of magnitude that dictates which solid phase controls Pb²⁺ solubility under given carbonate/hydroxide conditions. Electrochemically, Pb(OH)₂ nucleates as a surface film at potentials as low as 140 mV vs. RHE, well before PbO formation [3], meaning that substitution can alter passive film composition and corrosion behavior. These quantitative divergences render blind in-class substitution scientifically unsound for any application where solubility control, thermal budget, or electrochemical passivation is specification-critical.

Quantitative Differentiation of Pb(OH)₂ from PbO, PbCO₃, and Basic Lead Carbonate: Head-to-Head and Cross-Study Evidence


Electrochemical Formation Potential: Pb(OH)₂ Nucleates at 140 mV vs. RHE, Preceding PbO Formation

Cyclic voltammetry studies on lead electrodes in alkaline solutions (pH > 9) demonstrate that Pb oxidation commences at approximately 140 mV vs. RHE, with the initial product identified as Pb(OH)₂ [1]. In separate potentiodynamic experiments, the electroformation of a Pb(OH)₂ film appears as a distinct shoulder (A1) at lower potentials, whereas the formation of PbO corresponds to a subsequent peak (A1) at higher anodic potentials [2]. This potential separation is a direct electrochemical fingerprint differentiating Pb(OH)₂ from PbO.

Electrochemistry Corrosion Science Lead-Acid Battery

Thermal Decomposition Temperature: Pb(OH)₂ Decomposes to PbO at 145 °C vs. Basic Lead Carbonate Decomposing at 400 °C

Thermogravimetric data from multiple authoritative sources confirm that Pb(OH)₂ undergoes thermal dehydration to yield PbO at a decomposition temperature of 145 °C . In contrast, basic lead carbonate (2PbCO₃·Pb(OH)₂) requires heating to approximately 400 °C for complete decomposition [1]. This represents a 255 °C reduction in the thermal budget required to generate reactive PbO from a hydroxide precursor versus the carbonate route.

Thermal Analysis Materials Processing Precursor Chemistry

Solubility Product (Ksp): Pb(OH)₂ is Over Six Orders of Magnitude Less Soluble than PbCO₃

According to CRC Handbook data tabulated in authoritative compilations, Pb(OH)₂ exhibits a Ksp of 1.43 × 10⁻²⁰ at 25 °C, whereas PbCO₃ (cerussite) shows a Ksp of 7.4 × 10⁻¹⁴ under the same conditions [1]. This difference corresponds to a factor of approximately 5 × 10⁶ in solubility product, meaning that in carbonate-free alkaline solutions, Pb(OH)₂ precipitation can reduce dissolved Pb²⁺ concentrations far more effectively than carbonate precipitation alone.

Solubility Chemistry Wastewater Treatment Lead Remediation

pH-Dependent Precipitation Window: Pb(OH)₂ Precipitates at pH 6 and Redissolves at pH 10

In lead(II) salt solutions, Pb(OH)₂ precipitation begins at pH ~6, and the precipitate redissolves at pH ~10 due to plumbate(II) formation [1]. This behavior contrasts with other lead compounds: PbO does not exhibit a sharply defined pH precipitation window, and basic lead carbonates precipitate under different pH/carbonate regimes [2]. The narrow pH window of Pb(OH)₂ provides a tunable parameter for selective lead separation.

Precipitation Chemistry Lead Recovery Hydrometallurgy

Morphological Control: Pb(OH)₂ Forms Nanorods Under Mild Solution-Phase Conditions

A solution-phase reaction using 0.01 M Pb(NO₃)₂ and 0.03 M KOH, with NaCl as an additive, yields Pb(OH)₂ nanorods with controlled rod-like morphology [1]. While PbO can also be synthesized in nanostructured forms, the direct precipitation of Pb(OH)₂ nanorods from aqueous solution at room temperature offers a simpler, more scalable route to anisotropic lead-containing nanostructures compared to PbO, which typically requires thermal post-treatment to achieve similar morphology.

Nanomaterials Synthesis Morphology Engineering Precursor Design

Corrosion Inhibition Specificity: Lead Hydroxide Salts Remain Inhibitive at Low pH Where Other Metal Hydroxides Fail

A comparative study of hydroxide inhibitive properties across Na, Ca, Ba, Zn, and Pb cations demonstrated that at pH 4.5–4.9, only the lead salts retained inhibitive efficacy, while the hydroxides of other metals lost their protective capacity [1]. Although the study encompasses lead salts broadly (not exclusively Pb(OH)₂), the finding establishes a class-level differentiation: lead hydroxide-based protective films maintain corrosion inhibition under acidic conditions where conventional hydroxide inhibitors are ineffective.

Corrosion Inhibition Protective Coatings Lead Chemistry

Application Scenarios Where Pb(OH)₂ Differentiation Drives Procurement Decisions


Low-Temperature Precursor for PbO-Based Ceramics and Glass Frits

In ceramic and glass manufacturing, generating reactive PbO in situ from Pb(OH)₂ at 145 °C instead of decomposing basic lead carbonate at 400 °C [1] substantially reduces energy consumption and enables compatibility with temperature-sensitive substrates. This 255 °C difference directly translates to lower kiln/furnace operating costs and faster cycle times, making Pb(OH)₂ the preferred precursor for energy-conscious production environments.

Ultra-Low Lead Precipitation in Wastewater Treatment and Analytical Chemistry

The Ksp of Pb(OH)₂ (1.43 × 10⁻²⁰) is over six orders of magnitude lower than that of PbCO₃ (7.4 × 10⁻¹⁴) [2]. In carbonate-depleted alkaline treatment systems, Pb(OH)₂ precipitation can achieve residual dissolved Pb²⁺ concentrations far below those attainable via carbonate precipitation, supporting compliance with stringent discharge regulations (e.g., < 5 ppb Pb). This quantitative solubility advantage directly informs chemical selection for wastewater engineering and certified reference material preparation.

Electrochemical Sensor and Battery Electrode Passivation Studies

Pb(OH)₂ forms at ~140 mV vs. RHE, well before PbO formation at higher potentials [3]. Researchers developing lead-based electrochemical sensors, lead-acid battery diagnostics, or corrosion monitoring systems must procure Pb(OH)₂ (or generate it controllably) to replicate the authentic passive film composition found in operating devices. Substituting PbO in such studies would misrepresent the electrode surface chemistry and lead to erroneous performance predictions.

Solution-Phase Synthesis of Anisotropic Lead-Based Nanostructures

The ability to precipitate Pb(OH)₂ nanorods directly from aqueous solution at room temperature using mild reagents (0.01 M Pb(NO₃)₂, 0.03 M KOH, NaCl additive) [4] offers a scalable, low-energy route to anisotropic lead-containing nanostructures. This eliminates the calcination or hydrothermal steps typically required to achieve similar morphology with PbO, reducing both capital equipment needs and processing time for nanomaterial production.

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